molecular formula C28H35NO7 B1238654 Terikalant fumarate

Terikalant fumarate

Cat. No.: B1238654
M. Wt: 497.6 g/mol
InChI Key: RLQRKQGNTRJIAE-UTOQZODRSA-N
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Preparation Methods

The synthesis of Terikalant fumarate involves several steps. The racemic compound RP 58866 is synthesized through the following route :

  • The ethyl ester of (2,3-dihydro-4H-1-benzopyran-4-ylidene)acetic acid is prepared by carrying out the Wittig-Horner reaction on commercially available chromanone, followed by catalytic hydrogenation over 10% palladium on carbon to yield the ethyl ester of 3,4-dihydro-2H-1-benzopyran-4-acetic acid.
  • Reduction of this ester with lithium aluminum hydride gives the corresponding alcohol, which is then converted into the corresponding bromide by reaction with N,N’-carbonyldiimidazole and an excess of allyl bromide.
  • Subsequent condensation of the bromide with 4-(3,4-dimethoxyphenyl)piperidine by refluxing in 2-butanone, followed by the addition of fumaric acid, yields the salt (RS)-1-[2-(3,4-dihydro-2H-1-benzopyran-4-yl)ethyl]-4-(3,4-dimethoxyphenyl)piperidine (E)-2-butenedioate (1:1).

Chemical Reactions Analysis

Terikalant fumarate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include palladium on carbon for hydrogenation, lithium aluminum hydride for reduction, and N,N’-carbonyldiimidazole for bromination . The major products formed from these reactions are various derivatives of the original compound, which can have different pharmacological properties.

Scientific Research Applications

Comparison with Similar Compounds

Terikalant fumarate is unique in its specific action on potassium channels. Similar compounds include:

    Sotalol: Another potassium channel blocker used to treat arrhythmias.

    Dofetilide: A selective potassium channel blocker used for the treatment of atrial fibrillation.

    Ibutilide: A potassium channel blocker used to convert atrial fibrillation and atrial flutter to normal sinus rhythm.

Compared to these compounds, this compound has a distinct chemical structure and specific electrophysiological effects, making it a valuable tool in both research and potential therapeutic applications .

Properties

Molecular Formula

C28H35NO7

Molecular Weight

497.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-[2-[(4S)-3,4-dihydro-2H-chromen-4-yl]ethyl]-4-(3,4-dimethoxyphenyl)piperidine

InChI

InChI=1S/C24H31NO3.C4H4O4/c1-26-23-8-7-20(17-24(23)27-2)18-9-13-25(14-10-18)15-11-19-12-16-28-22-6-4-3-5-21(19)22;5-3(6)1-2-4(7)8/h3-8,17-19H,9-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t19-;/m0./s1

InChI Key

RLQRKQGNTRJIAE-UTOQZODRSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2CCN(CC2)CC[C@H]3CCOC4=CC=CC=C34)OC.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

COC1=C(C=C(C=C1)C2CCN(CC2)CCC3CCOC4=CC=CC=C34)OC.C(=CC(=O)O)C(=O)O

Synonyms

1-(2-(3,4-dihydro-2H-1-benzopyran-4-yl)ethyl)-4-(3,4-dimethoxyphenyl)piperidine
RP 58866
RP 62719
RP-58866
RP-62719
RP62719
terikalant
terikalant hydrochloride
terikalant, RP 62719

Origin of Product

United States

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